3-[(3-Methylphenyl)methyl]oxolane-2,5-dione
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Overview
Description
3-[(3-Methylphenyl)methyl]oxolane-2,5-dione, also known as 3-(3-methylbenzyl)dihydro-2,5-furandione, is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This compound is characterized by its oxolane (tetrahydrofuran) ring structure, which is substituted with a 3-methylphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methyl]oxolane-2,5-dione typically involves the reaction of 3-methylbenzyl chloride with maleic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the maleic anhydride moiety, forming the oxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring of reaction parameters to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
3-[(3-Methylphenyl)methyl]oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylbenzyl)succinic acid anhydride
- 2-(3-Methylbenzyl)succinic anhydride
- 3-(3-Methylphenyl)dihydro-2,5-furandione
Uniqueness
3-[(3-Methylphenyl)methyl]oxolane-2,5-dione is unique due to its specific substitution pattern and the presence of the oxolane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[(3-methylphenyl)methyl]oxolane-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8-3-2-4-9(5-8)6-10-7-11(13)15-12(10)14/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWAUPAYQGFPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514152 |
Source
|
Record name | 3-[(3-Methylphenyl)methyl]oxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4168-10-9 |
Source
|
Record name | 3-[(3-Methylphenyl)methyl]oxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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